molecular formula C9H6Cl2N2 B13664191 5-Chloro-8-(chloromethyl)quinoxaline

5-Chloro-8-(chloromethyl)quinoxaline

Cat. No.: B13664191
M. Wt: 213.06 g/mol
InChI Key: LMMMLWZSZBCXKW-UHFFFAOYSA-N
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Description

5-Chloro-8-(chloromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-(chloromethyl)quinoxaline typically involves the condensation of 2-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-(chloromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-8-(chloromethyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-(chloromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation and survival pathways .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-8-(chloromethyl)quinoxaline is unique due to the presence of chlorine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active molecules and materials .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

5-chloro-8-(chloromethyl)quinoxaline

InChI

InChI=1S/C9H6Cl2N2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2

InChI Key

LMMMLWZSZBCXKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CCl)N=CC=N2)Cl

Origin of Product

United States

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